7-Amino-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Amino-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C9H12N2. It is a derivative of tetrahydroquinoline, featuring an amino group at the 7th position.
Biochemical Analysis
Biochemical Properties
Tetrahydroquinoline analogs have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
Some tetrahydroquinoline analogs have shown antiproliferative activity against certain cell lines
Molecular Mechanism
Some tetrahydroquinoline analogs have been found to exert their effects through various mechanisms, including enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Some quinoline derivatives have been found to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-Amino-1,2,3,4-tetrahydroquinoline involves the reduction of 7-nitro-1,2,3,4-tetrahydroquinoline. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the cyclization of N-(2-aminophenyl)acetamide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
7-Amino-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a tungstate ion.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: this compound.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
7-Amino-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of dyes, antioxidants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 7-Amino-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the amino group at the 7th position.
7-Hydroxy-1,2,3,4-tetrahydroquinoline: Features a hydroxyl group instead of an amino group.
7-Nitro-1,2,3,4-tetrahydroquinoline: Contains a nitro group at the 7th position.
Uniqueness
7-Amino-1,2,3,4-tetrahydroquinoline is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a variety of chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPBYCTYIMFIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570208 | |
Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153856-89-4 | |
Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-Amino-1,2,3,4-tetrahydroquinoline derivatives suitable for hair dye applications?
A1: Research suggests that specific derivatives of this compound exhibit desirable characteristics for use as blue color precursors in oxidative hair dyes [, , ]. These include:
- Color Purity: These compounds can produce a desirable blue hue when oxidized. []
- Fastness: The resulting color demonstrates good staying power on hair fibers. []
Q2: How does the structure of this compound derivatives influence their color properties?
A2: While the provided research doesn't delve into detailed structure-activity relationships, it highlights that modifications to the core structure of this compound, such as the addition of various substituents (R1 to R6, Ra to Rc, X as defined in the papers), can significantly influence the resulting color, stability, and fastness of the dye [, ]. For instance, N-methyl-7-amino-1,2,3,4-tetrahydroquinoline stands out as a particularly promising candidate for blue dyes due to its superior performance in these aspects [].
Q3: Are there any challenges associated with using this compound derivatives in hair dyes?
A3: The research hints at potential challenges, though further investigation is needed:
- Formulation Stability: The long-term stability of these compounds in hair dye formulations needs to be thoroughly assessed to ensure consistent product performance [].
- Potential for Improvement: While some derivatives show promise, research continues to explore structural modifications that could further enhance color purity, stability, and fastness [].
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